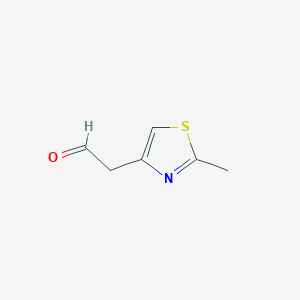
4-Thiazoleacetaldehyde, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylthiazol-4-yl)acetaldehyde is a heterocyclic organic compound with the molecular formula C6H7NOS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylthiazol-4-yl)acetaldehyde typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea. This reaction proceeds under mild conditions and yields the desired thiazole derivative efficiently . The process can be summarized as follows:
- Ethyl acetoacetate reacts with N-bromosuccinimide in dichloromethane to form ethyl 2-bromo-3-oxobutanoate.
- The intermediate is then reacted with thiourea to yield 2-(2-Methylthiazol-4-yl)acetaldehyde.
Industrial Production Methods
In industrial settings, the production of 2-(2-Methylthiazol-4-yl)acetaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylthiazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution often involves reagents like halogens, while nucleophilic substitution may involve nucleophiles such as amines or thiols.
Major Products
Oxidation: 2-(2-Methylthiazol-4-yl)acetic acid.
Reduction: 2-(2-Methylthiazol-4-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methylthiazol-4-yl)acetaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methylthiazol-4-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity . In medicinal chemistry, it has been observed to inhibit specific enzymes and modulate biochemical pathways, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylthiazole: Another thiazole derivative with similar structural features.
2-Aminothiazole: Known for its applications in medicinal chemistry and drug development.
4-Methylthiazole: A simpler thiazole derivative used in various chemical syntheses.
Uniqueness
2-(2-Methylthiazol-4-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H7NOS |
|---|---|
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-5-7-6(2-3-8)4-9-5/h3-4H,2H2,1H3 |
InChI Key |
YQWTYDVCJRICOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



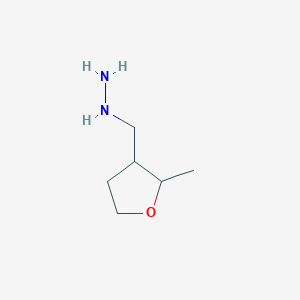
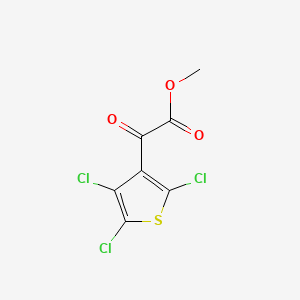
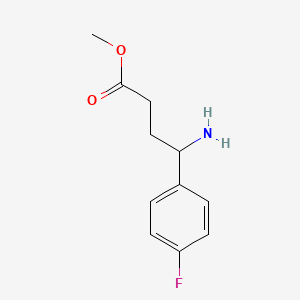
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
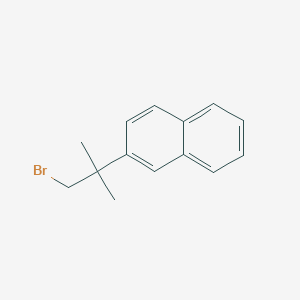
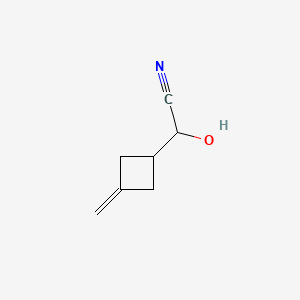
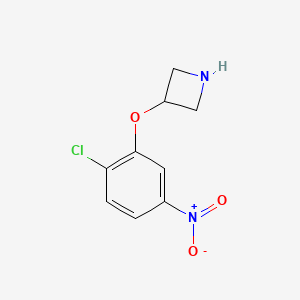
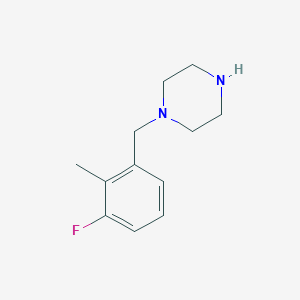
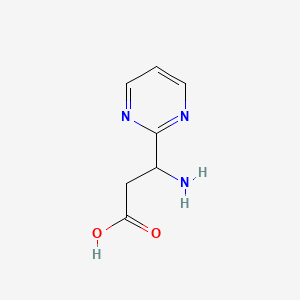
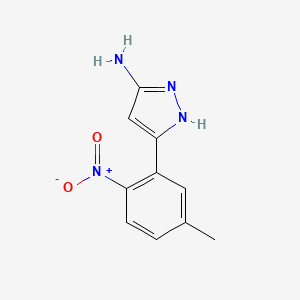

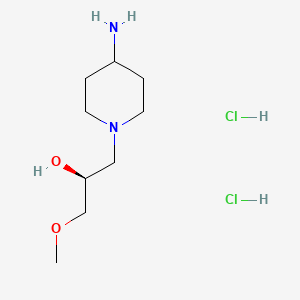
![4-Ethynyl-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13589620.png)
